molecular formula C21H18N2O4 B3631582 N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide

N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide

Cat. No.: B3631582
M. Wt: 362.4 g/mol
InChI Key: RADFPASMAROKAP-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide is an organic compound with the molecular formula C21H18N2O4 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide structure with a nitro group and a methyl group

Future Directions

The future directions for research on “N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide” are not specified in the search results. Given its status as a rare and unique chemical , it could potentially be of interest in various areas of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of 4-(benzyloxy)aniline: This can be achieved by reacting 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Nitration: The 4-(benzyloxy)aniline is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The nitrated product is then reacted with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and amidation steps to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: N-[4-(benzyloxy)phenyl]-3-methyl-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-[4-(benzyloxy)phenyl]-3-carboxy-2-nitrobenzamide.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study enzyme interactions and binding sites due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]glycinamide: Similar structure but with a glycinamide group instead of a benzamide group.

    4-(benzyloxy)phenylacetic acid: Contains a benzyloxy group and a phenyl ring but with an acetic acid group.

    N-[4-(benzyloxy)phenyl]-3-methyl-4-nitrobenzamide: Similar structure but with a different position of the nitro group.

Uniqueness

N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide is unique due to its specific arrangement of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

3-methyl-2-nitro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-15-6-5-9-19(20(15)23(25)26)21(24)22-17-10-12-18(13-11-17)27-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADFPASMAROKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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